Cas no 51493-02-8 (N-methyl-N-propylcarbamoyl chloride)

N-メチル-N-プロピルカルバモイルクロリドは、有機合成において重要なカルバモイル化試薬です。この化合物は、高い反応性を有し、アミンやアルコールとの反応により対応するカルバメートや尿素誘導体を効率的に生成します。分子構造中のプロピル基が立体障害を軽減するため、反応の選択性が向上する特徴があります。また、塩素原子の求電子性により、温和な条件下でも反応が進行可能です。医薬品中間体や農薬合成におけるキーインターメディエートとしての利用価値が高く、特に立体選択的反応が必要な場面で優位性を示します。取り扱い時は湿気を避け、不活性ガス下で保管する必要があります。

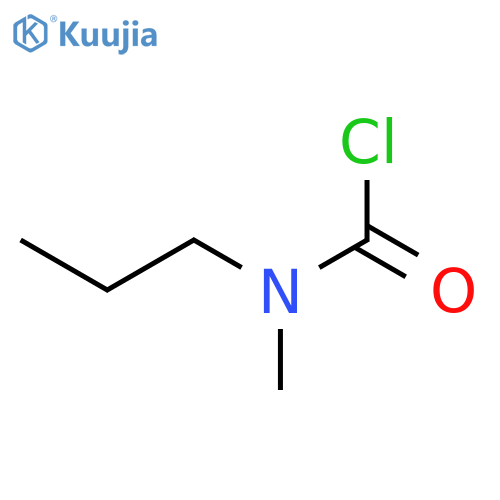

51493-02-8 structure

商品名:N-methyl-N-propylcarbamoyl chloride

CAS番号:51493-02-8

MF:C5H10ClNO

メガワット:135.592000484467

MDL:MFCD23790133

CID:362185

PubChem ID:15040338

N-methyl-N-propylcarbamoyl chloride 化学的及び物理的性質

名前と識別子

-

- Carbamic chloride, methylpropyl-

- N-methyl-N-propylCarbamic chloride

- N-methyl-N-propylcarbamoyl chloride

- DTXSID10567376

- AC2466

- N-Methyl-N-propylcarbamoylChloride

- n-methyl,n-n-propyl carbamoyl chloride

- SY042518

- BCA49302

- Methyl(propyl)carbamyl chloride

- CS-12262

- YEMRRHHMLASGRQ-UHFFFAOYSA-N

- FT-0748906

- AKOS018439915

- SCHEMBL7111335

- EN300-152411

- MFCD23790133

- 51493-02-8

- DA-42245

-

- MDL: MFCD23790133

- インチ: InChI=1S/C5H10ClNO/c1-3-4-7(2)5(6)8/h3-4H2,1-2H3

- InChIKey: YEMRRHHMLASGRQ-UHFFFAOYSA-N

- ほほえんだ: CN(CCC)C(Cl)=O

計算された属性

- せいみつぶんしりょう: 135.0452

- どういたいしつりょう: 135.0450916g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 2

- 複雑さ: 84.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 20.3Ų

じっけんとくせい

- PSA: 20.31

N-methyl-N-propylcarbamoyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | LN9657046-1g |

N-Methyl-N-propylcarbamoylChloride |

51493-02-8 | ≥97% | 1g |

RMB 2064.80 | 2025-02-21 | |

| Enamine | EN300-152411-10.0g |

N-methyl-N-propylcarbamoyl chloride |

51493-02-8 | 95% | 10g |

$750.0 | 2023-06-08 | |

| eNovation Chemicals LLC | D695906-5g |

N-Methyl-N-propylcarbamoyl Chloride |

51493-02-8 | 97% | 5g |

$495 | 2024-07-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y07105-250mg |

N-Methyl-N-propylcarbamoyl Chloride |

51493-02-8 | 97% | 250mg |

¥779.0 | 2024-07-16 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y07105-1g |

N-Methyl-N-propylcarbamoyl Chloride |

51493-02-8 | 97% | 1g |

¥1939.0 | 2024-07-16 | |

| TRC | M104958-10mg |

N-methyl-N-propylcarbamoyl chloride |

51493-02-8 | 10mg |

$ 50.00 | 2022-06-04 | ||

| Enamine | EN300-152411-0.5g |

N-methyl-N-propylcarbamoyl chloride |

51493-02-8 | 95% | 0.5g |

$118.0 | 2023-06-08 | |

| Enamine | EN300-152411-5.0g |

N-methyl-N-propylcarbamoyl chloride |

51493-02-8 | 95% | 5g |

$450.0 | 2023-06-08 | |

| Enamine | EN300-152411-500mg |

N-methyl-N-propylcarbamoyl chloride |

51493-02-8 | 95.0% | 500mg |

$118.0 | 2023-09-26 | |

| abcr | AB527043-10g |

N-Methyl-N-propylcarbamoyl chloride, 95%; . |

51493-02-8 | 95% | 10g |

€1284.80 | 2025-02-14 |

N-methyl-N-propylcarbamoyl chloride 関連文献

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

51493-02-8 (N-methyl-N-propylcarbamoyl chloride) 関連製品

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:51493-02-8)N-methyl-N-propylcarbamoyl chloride

清らかである:99%

はかる:10g

価格 ($):802.0